molecular formula C11H16ClN B2947314 2-(4-Cyclopropylphenyl)ethanamine;hydrochloride CAS No. 1439903-99-7

2-(4-Cyclopropylphenyl)ethanamine;hydrochloride

Cat. No.: B2947314
CAS No.: 1439903-99-7
M. Wt: 197.71
InChI Key: DJTSOAZOBILHOI-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylphenyl)ethanamine;hydrochloride is a psychoactive substance classified as a catecholamine-modulating agent. It has the molecular formula C11H16ClN and a molecular weight of 197.71 g/mol.

Preparation Methods

The synthesis of 2-(4-Cyclopropylphenyl)ethanamine;hydrochloride typically involves the reaction of 4-cyclopropylbenzaldehyde with nitromethane to form 4-cyclopropylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-(4-Cyclopropylphenyl)ethanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production .

Chemical Reactions Analysis

2-(4-Cyclopropylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-(4-Cyclopropylphenyl)ethanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its effects on catecholamine pathways and neurotransmitter modulation.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylphenyl)ethanamine;hydrochloride involves its interaction with catecholamine pathways. It modulates the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin by inhibiting their reuptake or enhancing their release. This modulation affects various molecular targets and pathways, leading to its psychoactive effects.

Comparison with Similar Compounds

2-(4-Cyclopropylphenyl)ethanamine;hydrochloride can be compared with other catecholamine-modulating agents, such as:

    2-(4-Methylphenyl)ethanamine;hydrochloride: This compound has a similar structure but with a methyl group instead of a cyclopropyl group, leading to different pharmacological properties.

    2-(4-Chlorophenyl)ethanamine;hydrochloride: The presence of a chlorine atom instead of a cyclopropyl group results in distinct chemical and biological activities.

The uniqueness of this compound lies in its specific structural features and its ability to modulate catecholamine pathways effectively.

Properties

IUPAC Name

2-(4-cyclopropylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-8-7-9-1-3-10(4-2-9)11-5-6-11;/h1-4,11H,5-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTSOAZOBILHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439903-99-7
Record name 2-(4-cyclopropylphenyl)ethan-1-amine hydrochloride
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